Cas no 2005442-48-6 (1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine)

1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a cyclopropyl group and a trifluoromethyl substituent, enhances its reactivity and stability, making it a valuable intermediate in the synthesis of biologically active compounds. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, while the cyclopropyl ring can influence conformational rigidity. This compound is particularly useful in the development of novel heterocyclic frameworks, offering potential in drug discovery for its ability to modulate pharmacokinetic properties. Its high purity and well-defined synthetic route ensure reproducibility for research and industrial applications.
1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine structure
2005442-48-6 structure
Product Name:1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
CAS No:2005442-48-6
MF:C7H8F3N3
MW:191.15373134613
MDL:MFCD30689907
CID:5153391
Update Time:2025-06-08

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine, 1-cyclopropyl-3-(trifluoromethyl)-
    • 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
    • MDL: MFCD30689907
    • Inchi: 1S/C7H8F3N3/c8-7(9,10)6-5(11)3-13(12-6)4-1-2-4/h3-4H,1-2,11H2
    • InChI Key: ZLWKQCQWIMTEQA-UHFFFAOYSA-N
    • SMILES: N1(C2CC2)C=C(N)C(C(F)(F)F)=N1

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-322110-1.0g
1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
2005442-48-6
1.0g
$0.0 2023-02-24
Enamine
EN300-322110-1g
1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
2005442-48-6
1g
$0.0 2023-09-04

Additional information on 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Recent Advances in the Study of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2005442-48-6)

The compound 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2005442-48-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its cyclopropyl and trifluoromethyl substituents, exhibits unique physicochemical properties that make it a promising scaffold for drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

One of the most notable applications of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which are being investigated for the treatment of myeloproliferative neoplasms. The trifluoromethyl group was found to enhance binding affinity and metabolic stability, while the cyclopropyl moiety contributed to improved selectivity profiles.

In addition to its applications in kinase inhibition, this compound has shown promise in antimicrobial research. A recent Bioorganic & Medicinal Chemistry Letters publication highlighted its incorporation into novel quinolone derivatives, which exhibited potent activity against drug-resistant strains of Staphylococcus aureus. The electron-withdrawing nature of the trifluoromethyl group was postulated to play a crucial role in enhancing membrane permeability and target engagement.

Synthetic methodologies for 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine have also seen significant advancements. A 2024 report in Organic Process Research & Development described a scalable, one-pot synthesis route with improved yield (78%) and purity (>99%). This development is particularly important for industrial-scale production, addressing previous challenges in the large-scale preparation of this valuable intermediate.

Pharmacokinetic studies of derivatives containing this scaffold have revealed favorable drug-like properties. The compound's moderate lipophilicity (clogP ~2.1) and molecular weight (195.15 g/mol) make it suitable for oral bioavailability, while the presence of hydrogen bond donors and acceptors contributes to target binding. Recent ADMET predictions suggest that derivatives maintain a good balance between permeability and solubility, with low predicted toxicity profiles.

Looking forward, research on 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is expanding into new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting indicated potential applications in neurodegenerative disease research, particularly as a building block for small molecules targeting protein misfolding. The compound's ability to modulate protein-protein interactions through its unique steric and electronic properties is currently under investigation by several research groups.

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